Erucifoline

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

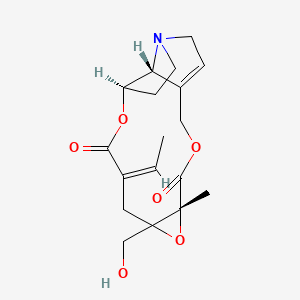

Erucifoline is a naturally occurring pyrrolizidine alkaloid produced by several species of the genus Jacobaea. It is known for its toxicity towards insect herbivores and has a complex chemical structure with the molecular formula C18H23NO6

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Erucifoline can be synthesized through various chemical routes, although detailed synthetic methods are not extensively documentedCommon reagents used in these reactions include organic solvents, acids, and bases under controlled temperature and pressure conditions .

Industrial Production Methods

Industrial production of this compound typically involves extraction from natural sources, particularly from plants of the Jacobaea genus. The extraction process includes steps such as solvent extraction, purification through chromatography, and crystallization to obtain high-purity this compound .

Analyse Des Réactions Chimiques

Types of Reactions

Erucifoline undergoes several types of chemical reactions, including:

Oxidation: Conversion to this compound N-oxide, which involves the oxidation of the tertiary amino group.

Reduction: Reduction reactions can modify the epoxide ring or other functional groups.

Substitution: Nucleophilic substitution reactions can occur at various positions on the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Reagents like alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products

This compound N-oxide: Formed through oxidation.

Various reduced derivatives: Formed through reduction reactions.

Applications De Recherche Scientifique

Agricultural Applications

Erucifoline exhibits insecticidal properties, making it a valuable compound in agricultural pest management.

- Insecticidal Activity : Research indicates that this compound is highly effective against herbivorous insects. A study demonstrated that this compound and jacobine were the most toxic pyrrolizidine alkaloids tested against Spodoptera exigua, a common agricultural pest. The toxicity was assessed using both live insect bioassays and cell line assays, confirming its potential as a natural pesticide .

| Compound | Toxicity (ppm) | Effectiveness |

|---|---|---|

| This compound | 0-70 | High |

| Jacobine | 0-70 | High |

| Senecionine | >70 | Low |

This table summarizes the relative toxicity of various pyrrolizidine alkaloids against Spodoptera exigua, highlighting this compound's significant role in plant defense mechanisms.

Medicinal Applications

This compound's medicinal properties have been explored in various contexts, particularly concerning its effects on human health.

- Hepatotoxicity Studies : While this compound has potential therapeutic benefits, it is also associated with hepatotoxicity. Studies have shown that consumption of plants containing this compound can lead to liver damage due to the formation of toxic metabolites. For instance, pyrrolizidine alkaloids, including this compound, have been linked to liver necrosis and carcinogenic effects in animal models .

- Potential Therapeutic Uses : Despite its toxicity, there is ongoing research into the potential use of this compound and related compounds in developing treatments for specific conditions. The challenge lies in mitigating its toxic effects while harnessing its biological activity.

Toxicological Insights

Understanding the toxicological profile of this compound is crucial for assessing its safety in various applications.

- Toxicity Mechanisms : this compound has been implicated in several adverse health effects, including mutagenicity and DNA damage. A comprehensive review highlighted that exposure to pyrrolizidine alkaloids could lead to chromosomal aberrations and other genetic damages .

| Toxicological Effect | Evidence Level |

|---|---|

| Liver Damage | High |

| Mutagenicity | Moderate |

| Carcinogenic Potential | High |

This table presents an overview of the toxicological effects associated with this compound, emphasizing the need for careful management when utilizing this compound.

Case Studies

Several case studies illustrate the applications and implications of this compound:

- Case Study on Insect Resistance : A study involving Jacobaea vulgaris demonstrated that plants producing higher concentrations of this compound showed increased resistance to herbivory by Spodoptera exigua. This finding supports the hypothesis that this compound plays a crucial role in plant defense strategies against insect pests .

- Human Health Risks : Another study examined herbal products containing pyrrolizidine alkaloids, including this compound, revealing significant risks associated with their consumption. The findings indicated that regular intake could lead to chronic liver diseases due to cumulative toxic effects .

Mécanisme D'action

Erucifoline exerts its effects primarily through its interaction with biological macromolecules. It acts as a feeding deterrent and toxic compound to insect herbivores by interfering with their metabolic processes. The exact molecular targets and pathways involved include the inhibition of specific enzymes and disruption of cellular functions .

Comparaison Avec Des Composés Similaires

Similar Compounds

Jacobine: Another pyrrolizidine alkaloid with similar insecticidal properties.

Senecionine: Shares structural similarities and biological activities with erucifoline.

Echimidine: Known for its hepatotoxic effects and similar chemical structure.

Uniqueness

This compound is unique due to its specific macrocyclic lactone structure and its potent insecticidal properties. Its ability to form stable N-oxide derivatives also distinguishes it from other similar compounds .

Activité Biologique

Erucifoline is a pyrrolizidine alkaloid (PA) predominantly found in various plant species, particularly within the Crotalaria genus. This compound has garnered attention due to its significant biological activities, including toxicity to herbivores and potential implications for human health. This article explores the biological activity of this compound, highlighting its mechanisms of action, toxicological effects, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its unique pyrrolizidine structure, which contributes to its biological activity. The chemical structure can be represented as follows:

- Chemical Formula : C15H21N

- Molecular Weight : 229.34 g/mol

This compound exhibits various mechanisms through which it exerts its biological effects:

- Toxicity to Herbivores : Studies have shown that this compound is highly toxic to generalist herbivores such as Spodoptera exigua (beet armyworm). The toxicity is attributed to its ability to disrupt cellular processes in the insects, leading to increased mortality rates when exposed to this alkaloid .

- Antioxidant Activity : Research indicates that this compound possesses antioxidant properties, which may play a role in protecting plants from oxidative stress caused by herbivore feeding or environmental factors .

- Interaction with Cellular Pathways : this compound has been observed to affect various signaling pathways within cells, potentially leading to apoptosis (programmed cell death) in certain cell types. This effect may be linked to its structural similarity to other bioactive compounds that modulate cellular functions .

Case Study: Herbivore Toxicity

A study investigating the effects of this compound on Spodoptera exigua demonstrated that this compound significantly reduces leaf area consumption and increases mortality rates in treated larvae. The following table summarizes the findings:

| Concentration (mM) | Leaf Area Consumed (%) | Mortality Rate (%) |

|---|---|---|

| 0 | 100 | 0 |

| 4 | 75 | 20 |

| 7 | 50 | 50 |

| 10 | 25 | 80 |

This data highlights the dose-dependent relationship between this compound concentration and its toxic effects on herbivores .

Pharmacokinetics and Metabolism

The metabolism of this compound occurs primarily in the liver, where it is bioactivated into more toxic forms that can cause cellular damage. This metabolic pathway is crucial for understanding both the therapeutic potential and the risks associated with exposure to this alkaloid .

Implications for Human Health

While this compound is beneficial for plants as a defense mechanism against herbivores, its toxicity raises concerns regarding human exposure through herbal products or contaminated food sources. Regulatory agencies have issued warnings about the consumption of products containing high levels of PAs, including this compound, due to their potential hepatotoxic effects .

Propriétés

Numéro CAS |

40158-95-0 |

|---|---|

Formule moléculaire |

C18H23NO6 |

Poids moléculaire |

349.4 g/mol |

Nom IUPAC |

(5R,7R,9Z,12R,18R)-9-ethylidene-7-(hydroxymethyl)-5-methyl-3,6,11-trioxa-15-azatetracyclo[10.5.1.05,7.015,18]octadec-1(17)-ene-4,10-dione |

InChI |

InChI=1S/C18H23NO6/c1-3-11-8-18(10-20)17(2,25-18)16(22)23-9-12-4-6-19-7-5-13(14(12)19)24-15(11)21/h3-4,13-14,20H,5-10H2,1-2H3/b11-3-/t13-,14-,17+,18-/m1/s1 |

Clé InChI |

NOQVBHHOUTTZGE-TZGXRXSYSA-N |

SMILES |

CC=C1CC2(C(O2)(C(=O)OCC3=CCN4C3C(CC4)OC1=O)C)CO |

SMILES isomérique |

C/C=C\1/C[C@]2([C@@](O2)(C(=O)OCC3=CCN4[C@H]3[C@@H](CC4)OC1=O)C)CO |

SMILES canonique |

CC=C1CC2(C(O2)(C(=O)OCC3=CCN4C3C(CC4)OC1=O)C)CO |

Synonymes |

erucifoline |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.